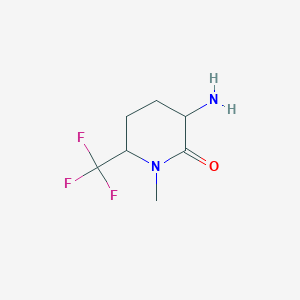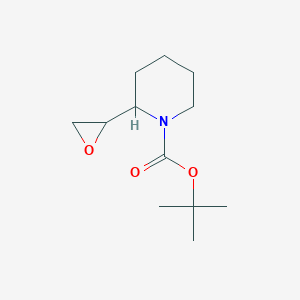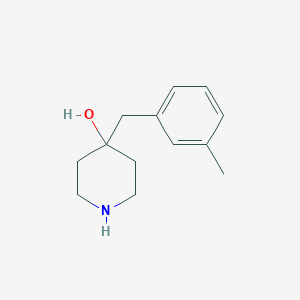
4-(3-Methylbenzyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-(3-Methylbenzyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the borrowing hydrogen methodology, which utilizes iridium catalysts to synthesize functionalized piperidines . These methods provide regioselective and mild conditions for the preparation of six-membered N- and O-heterocycles with an aromatic substituent .
Chemical Reactions Analysis
4-(3-Methylbenzyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esters of 3-oxocarboxylic acid, which result in products containing multiple stereocenters . The compound can also undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . These reactions are essential for the functionalization of piperidine derivatives and the synthesis of biologically active compounds.
Scientific Research Applications
4-(3-Methylbenzyl)piperidin-4-ol has several scientific research applications. It has been evaluated for its potential use in the treatment of HIV due to its CCR5 antagonistic activities . The compound has also shown activity against different viruses, such as the H1N1 influenza virus and SARS-CoV-2 . Additionally, piperidine derivatives, including this compound, are used in the synthesis of pharmaceuticals and biologically active molecules .
Mechanism of Action
The mechanism of action of 4-(3-Methylbenzyl)piperidin-4-ol involves its interaction with molecular targets such as the CCR5 receptor. The compound acts as a CCR5 antagonist, blocking the receptor and preventing the entry of HIV-1 into cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor . The compound’s lipophilic groups also contribute to its binding affinity and activity .
Comparison with Similar Compounds
4-(3-Methylbenzyl)piperidin-4-ol can be compared with other piperidine derivatives, such as 4-(4-Fluorobenzyl)piperidin-4-ol and 4-(3-Methoxybenzyl)piperidin-4-ol . These compounds share similar structural features but differ in their substituents, which can affect their biological activity and pharmacological properties . The unique combination of the 3-methylbenzyl group and the piperidin-4-ol scaffold in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-13(15)5-7-14-8-6-13/h2-4,9,14-15H,5-8,10H2,1H3 |
InChI Key |
JXWXLLSRHWVLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




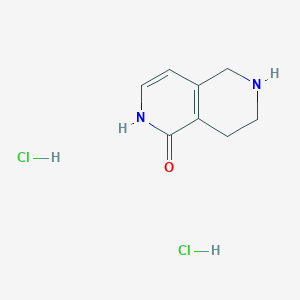
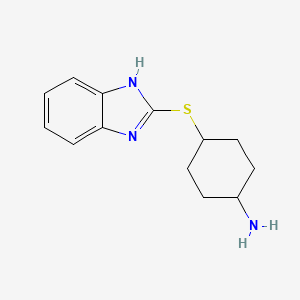

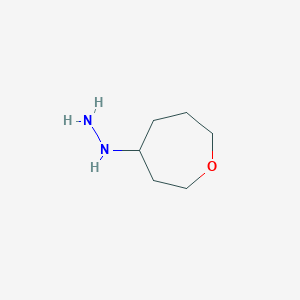

![Butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13242605.png)

![3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13242629.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13242631.png)
amine](/img/structure/B13242632.png)
